molecular formula C9H8F2O2 B176945 4-Ethoxy-2,3-difluorobenzaldehyde CAS No. 126162-95-6

4-Ethoxy-2,3-difluorobenzaldehyde

Cat. No. B176945
M. Wt: 186.15 g/mol
InChI Key: DYASUFNACNHJMK-UHFFFAOYSA-N
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Patent
US05087764

Procedure details

A solution of 0.1 mol of N-formylpiperidine in 10 ml of THF is added dropwise at -60° C. to the solution of 4-ethoxy-2,3-difluorophenyllithium in THF/hexane prepared according to 1b). The mixture is then warmed to -20° C. in the course of 1 hour. Customary working up (recrystallization from petroleum ether (boiling range 40°-60° C.) gives colourless crystals, m.p. 70° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
4-ethoxy-2,3-difluorophenyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
THF hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](N1CCCCC1)=[O:2].[CH2:9]([O:11][C:12]1[CH:17]=[CH:16][C:15]([Li])=[C:14]([F:19])[C:13]=1[F:20])[CH3:10]>C1COCC1.C1COCC1.CCCCCC>[CH2:9]([O:11][C:12]1[CH:17]=[CH:16][C:15]([CH:1]=[O:2])=[C:14]([F:19])[C:13]=1[F:20])[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(=O)N1CCCCC1
Name
4-ethoxy-2,3-difluorophenyllithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(C(=C(C=C1)[Li])F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
THF hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CCCCCC
Step Two
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
recrystallization from petroleum ether (boiling range 40°-60° C.)
CUSTOM
Type
CUSTOM
Details
gives colourless crystals, m.p. 70° C.

Outcomes

Product
Name
Type
Smiles
C(C)OC1=C(C(=C(C=O)C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.